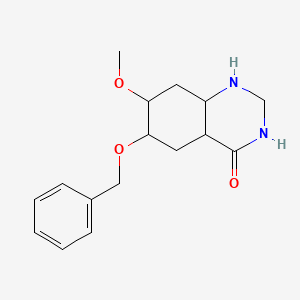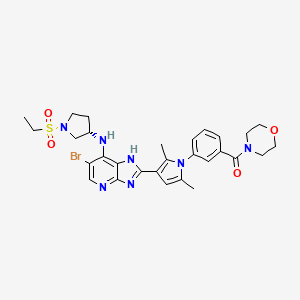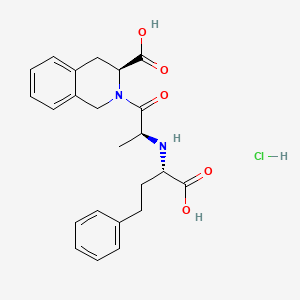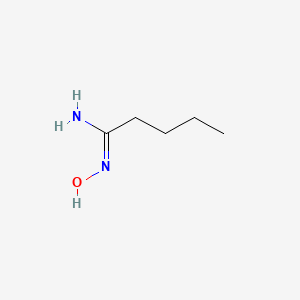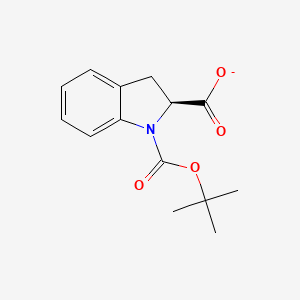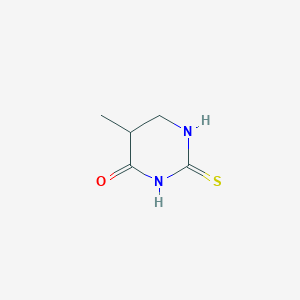
5-Methyl-2-sulfanylidene-1,3-diazinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-METHYL-2-THIOURACIL is an organosulfur compound with the chemical formula C5H6N2OS. It is a derivative of thiouracil and is known for its antithyroid properties. This compound is closely related to propylthiouracil and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 5-METHYL-2-THIOURACIL can be synthesized through the condensation of ethyl acetoacetate with thiourea. This reaction typically involves heating the reactants in the presence of a suitable solvent .
Industrial Production Methods: While specific industrial production methods for 5-METHYL-2-THIOURACIL are not extensively documented, the synthesis generally follows the same principles as laboratory preparation, with adjustments for scale and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 5-METHYL-2-THIOURACIL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into corresponding thiols.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Alkylated derivatives.
Aplicaciones Científicas De Investigación
5-METHYL-2-THIOURACIL has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds.
Biology: The compound is studied for its effects on thyroid hormone biosynthesis.
Medicine: It has been used as an antithyroid drug to treat hyperthyroidism.
Industry: It is utilized in the production of certain pharmaceuticals and agrochemicals
Mecanismo De Acción
The primary mechanism of action of 5-METHYL-2-THIOURACIL involves the inhibition of thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, the compound reduces the production of thyroid hormones, leading to a decrease in thyroid activity .
Comparación Con Compuestos Similares
Propylthiouracil: Another antithyroid drug with a similar mechanism of action.
6-Methyl-2-thiouracil: A closely related compound with similar properties.
6-Phenyl-2-thiouracil: Another derivative with distinct chemical properties
Uniqueness: 5-METHYL-2-THIOURACIL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 5-position differentiates it from other thiouracil derivatives, influencing its reactivity and biological activity.
Propiedades
Fórmula molecular |
C5H8N2OS |
|---|---|
Peso molecular |
144.20 g/mol |
Nombre IUPAC |
5-methyl-2-sulfanylidene-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H8N2OS/c1-3-2-6-5(9)7-4(3)8/h3H,2H2,1H3,(H2,6,7,8,9) |
Clave InChI |
OFAAHGYUTYBFGM-UHFFFAOYSA-N |
SMILES canónico |
CC1CNC(=S)NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


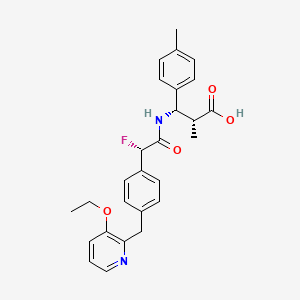

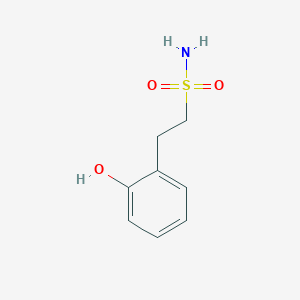
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
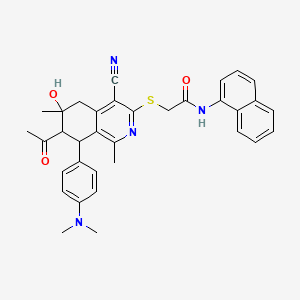
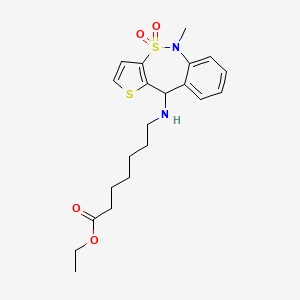
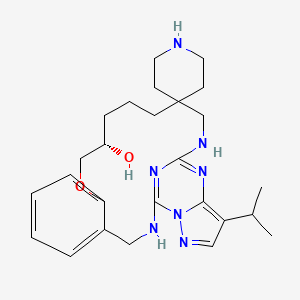
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
